3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one
Description
Properties
CAS No. |
76434-96-3 |
|---|---|
Molecular Formula |
C4H2ClN5O |
Molecular Weight |
171.54 g/mol |
IUPAC Name |
3-chloro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C4H2ClN5O/c5-2-3(11)10-4(9-8-2)6-1-7-10/h1H,(H,6,7,9) |
InChI Key |
FTACQKNXKPRWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NN=C(C(=O)N2N1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen chloride, followed by cyclization to form the triazolotriazine ring system. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 3 undergoes substitution with nucleophiles such as amines, alkoxides, and thiols. Reaction conditions and outcomes vary based on the nucleophile and solvent system.
Key Mechanistic Insight :
-
The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing triazine ring.
-
Steric hindrance at position 3 is minimal, allowing efficient substitution even with bulky nucleophiles.
Reactions with Amines and Hydrazines
The chloro group reacts with primary/secondary amines and hydrazines to form substituted derivatives, often used in medicinal chemistry.
Example Reaction :
3-Chloro triazolo[5,1-c] triazin-4(6H)-one + methylhydrazine
→ 3-Methylhydrazino triazolo[5,1-c] triazin-4(6H)-one (Yield: 88%, DMF, 70°C).
Applications :
-
Hydrazine derivatives serve as intermediates for synthesizing fused heterocycles like triazolothiadiazinones .
Cyclocondensation Reactions
The compound participates in cyclocondensation with bifunctional reagents to form polycyclic systems.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Ethyl acetoacetate | AcOH, reflux, 8 h | Triazolo[5,1-c]triazino[2,3-b]quinazolin-8-one | 65% | |
| Thiourea | EtOH, Δ, 6 h | Thiazolo[2,3-c] triazolo[5,1-c]triazin-5-one | 72% |
Notable Observation :
-
Cyclocondensation with diketones or β-keto esters typically requires acidic conditions to promote enolization and ring closure .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at the chloro position.
Suzuki-Miyaura Coupling :
3-Chloro triazolo[5,1-c] triazin-4(6H)-one + phenylboronic acid
→ 3-Phenyl triazolo[5,1-c] triazin-4(6H)-one
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 h
Yield : 68% .
Reactivity with Acylating Agents
Acylation at the triazole nitrogen enhances solubility and bioactivity.
Ring-Opening and Rearrangement Reactions
Under strong basic or oxidative conditions, the triazine ring undergoes contraction or rearrangement.
Example :
Treatment with NaOH (10% aq.) at 100°C induces ring contraction to form triazolo[3,4-b]benzothiazole derivatives .
Physical and Spectral Data
| Property | Value | References |
|---|---|---|
| Melting Point | 220–222°C | |
| IR (KBr, cm⁻¹) | 1715 (C=O), 1595 (C=N), 1330 (C–S) | |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.4–7.9 (m, Ar–H), 3.5 (s, N–CH₂–N) |
Scientific Research Applications
Pharmaceutical Applications
3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield bioactive compounds.
Case Study: Antiviral Agents
Research has indicated that derivatives of triazole compounds exhibit antiviral activity. For instance, studies have shown that modifications of triazole structures can enhance their efficacy against viral infections such as HIV and influenza. The incorporation of the 3-chloro group can influence the binding affinity to viral proteins, potentially leading to more effective antiviral agents.
Case Study: Anticancer Compounds
Triazole derivatives have been explored for their anticancer properties. In laboratory settings, compounds similar to 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cancer cell metabolism.
Agrochemical Applications
The compound is also utilized in the development of agrochemicals. Its ability to act as a fungicide and herbicide makes it valuable in agricultural practices.
Case Study: Fungicidal Activity
Research has demonstrated that triazole-based compounds can effectively combat fungal pathogens affecting crops. For example, field trials have indicated that formulations containing 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one significantly reduce the incidence of diseases caused by fungi such as Fusarium and Alternaria.
Technical Products
Beyond pharmaceuticals and agrochemicals, this compound is used in various technical applications due to its chemical stability and reactivity.
Case Study: Material Science
In material science, triazole derivatives are used as corrosion inhibitors for metals. Studies reveal that coatings incorporating 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one provide enhanced protection against oxidative damage in harsh environments.
Mechanism of Action
The mechanism of action of 3-Chloro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Antiviral Agents: Triazavirin (Riamilovir)
Triazavirin (7-methylsulfanyl-3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one) is a clinically approved antiviral agent in Russia, effective against RNA viruses, including influenza and SARS-CoV-2 .
| Property | Triazavirin | 3-Chloro Derivative |
|---|---|---|
| Substituents | Nitro (C3), methylsulfanyl (C7) | Chloro (C3) |
| Bioactivity | Broad-spectrum antiviral | Unknown (hypothetically tunable via C3 chloro) |
| Metabolism | Nitro group undergoes nucleophilic substitution | Chloro may exhibit slower substitution rates |
| Synthetic Accessibility | Well-established via nitro-group reactions | Likely requires halogenation strategies |
The nitro group in Triazavirin is a reactive site for metabolic transformations, forming covalent adducts with thiols like glutathione . In contrast, the chloro substituent in the target compound may confer greater hydrolytic stability, though its pharmacokinetic profile remains unexplored .
2.2. Energetic Materials: Dinitro- and Trifluoromethyl-Substituted Derivatives
Triazolo-triazines with nitro groups are prominent in energetic materials due to their high density and detonation performance. Key examples include:
- Compound 31: 4-Amino-3,7-dinitro[1,2,4]triazolo[5,1-c][1,2,4]triazine
- TTX: 4-Amino-3,7-dinitro-1,2,4-triazolo[5,1-c][1,2,4]triazine
- TFX : Trifluoromethyl-containing derivatives .
| Property | Compound 31 | TTX | 3-Chloro Derivative |
|---|---|---|---|
| Density (g/cm³) | 1.85 (predicted) | 1.89 (predicted) | Not reported |
| Detonation Velocity (m/s) | 8,900 | 9,200 | N/A |
| Thermal Stability | Decomposes at 220°C | Stable up to 240°C | Likely lower (Cl vs. NO₂) |
| Sensitivity | Insensitive to friction | Moderately sensitive | Unknown |
The chloro derivative is unlikely to match the explosive performance of nitro-substituted analogs due to chlorine’s lower contribution to oxygen balance and density. However, it may offer enhanced thermal stability compared to nitro compounds, which are prone to exothermic decomposition .
2.3. Reactivity in Nucleophilic Substitution
The nitro group in triazolo-triazines is highly susceptible to nucleophilic substitution, enabling diverse derivatization. For example:
- Morpholine or cysteine replaces the nitro group in Triazavirin under mild conditions .
- Glutathione adducts form via nitro displacement, influencing antiviral mechanisms .
In contrast, the chloro substituent is less reactive toward nucleophiles, requiring harsher conditions (e.g., polar solvents, elevated temperatures).
2.4. Thermal and Structural Stability
Thermal studies of annelated triazinones reveal that substituents significantly impact stability. For instance:
- 3-Phenyl-8-(R-phenyl)-dihydroimidazo-triazinones decompose between 180–250°C, with electron-withdrawing groups (e.g., Cl) lowering stability .
| Compound | Decomposition Temperature | Key Stability Factor |
|---|---|---|
| 3-Phenyl-dihydroimidazo-triazinone | 230°C | Electron-donating substituents |
| 7-Bromo-pyrazolo-triazine | 210°C | Halogen bonding in crystal lattice |
| 3-Chloro-triazolo-triazinone | Not reported | Hypothesized lower than nitro analogs |
2.5. Cytotoxic and Anticancer Derivatives
Pyrimido-fused triazolo-triazines demonstrate cytotoxic activity, with substituents modulating potency. For example:
- Compound 70/71 : Phosphorylated derivatives show activity against cancer cell lines .
- Vicinal amino-nitrile analogs exhibit tunable bioactivity in multi-component syntheses .
The chloro substituent’s electronegativity may enhance interactions with biological targets, though specific studies are needed to validate this hypothesis.
Biological Activity
3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring fused with a triazine moiety. Its molecular formula is , with a molecular weight of approximately 103.51 g/mol. The structure is significant for its reactivity and interaction with biological systems.
Synthesis
The synthesis of 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one typically involves the reaction of triazole derivatives with halogenated compounds under specific conditions. For instance, one method includes the use of sodium cyanide in dimethylformamide (DMF) to yield the desired product with moderate yields (around 11%) after refluxing for several hours .
Biological Activity
Research indicates that 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one exhibits significant biological activities:
- Antiviral Activity : Compounds in the triazole family have shown promising antiviral properties. Specifically, derivatives have been tested against viral strains such as HIV and influenza .
- Anticancer Properties : Several studies have reported that triazole derivatives possess anticancer activity. In vitro tests have demonstrated efficacy against various cancer cell lines including MCF-7 (breast cancer) and others . The mechanism often involves inhibition of key enzymes related to cell proliferation.
- Antimicrobial Effects : The compound has shown effectiveness against a range of pathogens. In particular, derivatives have been evaluated for their antibacterial and antifungal activities against species like Candida .
- Anti-inflammatory Activity : Some studies suggest that triazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry reported the synthesis of various triazole derivatives including 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one. These compounds were evaluated for their antiviral activity against HIV and exhibited IC50 values in the low micromolar range .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a series of triazole derivatives were synthesized and tested against human breast cancer cell lines. Results indicated that certain compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Data Table: Biological Activities of 3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antiviral | IC50 Assay | Effective against HIV (low micromolar range) |
| Anticancer | MTT Assay | Significant growth inhibition in MCF-7 cells |
| Antimicrobial | Zone of Inhibition | Effective against Candida species |
| Anti-inflammatory | Cytokine Assay | Reduced levels of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
